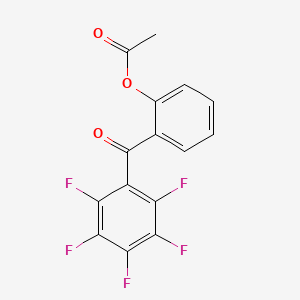

2-Acetoxy-2',3',4',5',6'-pentafluorobenzophenone

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-Acetoxy-2’,3’,4’,5’,6’-pentafluorobenzophenone is a fluorinated organic compound with the molecular formula C15H7F5O3 and a molecular weight of 330.21 g/mol It is characterized by the presence of a benzophenone core substituted with five fluorine atoms and an acetoxy group

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-Acetoxy-2’,3’,4’,5’,6’-pentafluorobenzophenone typically involves the acylation of a pentafluorobenzoyl chloride with phenyl acetate under controlled conditions. The reaction is usually carried out in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3) to facilitate the acylation process .

Industrial Production Methods

While specific industrial production methods for 2-Acetoxy-2’,3’,4’,5’,6’-pentafluorobenzophenone are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and efficiency.

Análisis De Reacciones Químicas

Types of Reactions

2-Acetoxy-2’,3’,4’,5’,6’-pentafluorobenzophenone undergoes various chemical reactions, including:

Nucleophilic substitution: The fluorine atoms on the benzene ring can be substituted by nucleophiles such as amines or thiols.

Reduction: The carbonyl group in the benzophenone core can be reduced to form the corresponding alcohol.

Hydrolysis: The acetoxy group can be hydrolyzed to yield the corresponding phenol.

Common Reagents and Conditions

Nucleophilic substitution: Reagents such as sodium amide (NaNH2) or thiols in the presence of a base.

Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Hydrolysis: Acidic or basic conditions using hydrochloric acid (HCl) or sodium hydroxide (NaOH).

Major Products

Nucleophilic substitution: Substituted benzophenones.

Reduction: 2-Hydroxy-2’,3’,4’,5’,6’-pentafluorobenzophenone.

Hydrolysis: 2-Hydroxy-2’,3’,4’,5’,6’-pentafluorobenzophenone.

Aplicaciones Científicas De Investigación

Pharmaceutical Applications

-

Drug Development:

- 2-Acetoxy-2',3',4',5',6'-pentafluorobenzophenone has been explored for its potential in drug development, particularly as a precursor in synthesizing pharmaceutical compounds. Its derivatives are being studied for anti-inflammatory and analgesic properties, as evidenced by the research surrounding similar compounds like flusalazine, which demonstrates effective pain relief without severe side effects .

- Mechanism of Action:

Material Science Applications

-

Polymer Chemistry:

- The acetoxy group allows for the incorporation of this compound into polymer matrices, enhancing their thermal stability and chemical resistance. This property is crucial for developing high-performance materials used in coatings and adhesives.

- Fluorescent Dyes:

Case Studies

Case Study 1: Analgesic Properties

- A study evaluated the analgesic effects of flusalazine (a derivative) in experimental mice, demonstrating significant pain relief without causing gastric damage. This suggests that similar compounds may offer therapeutic benefits with reduced side effects compared to traditional NSAIDs .

Case Study 2: Polymer Applications

- Research on polymers incorporating fluorinated compounds showed improved properties such as increased hydrophobicity and chemical resistance. These enhancements are critical for applications in harsh environments, making them suitable for aerospace and automotive industries.

Mecanismo De Acción

The mechanism of action of 2-Acetoxy-2’,3’,4’,5’,6’-pentafluorobenzophenone involves its interaction with various molecular targets. The fluorine atoms enhance the compound’s lipophilicity, allowing it to interact with hydrophobic regions of proteins and enzymes. The acetoxy group can undergo hydrolysis, releasing acetic acid and the active benzophenone moiety, which can then participate in further biochemical interactions .

Comparación Con Compuestos Similares

Similar Compounds

- 2-Hydroxy-2’,3’,4’,5’,6’-pentafluorobenzophenone

- 2-Methoxy-2’,3’,4’,5’,6’-pentafluorobenzophenone

- 2-Acetoxy-2’,3’,4’,5’,6’-tetrafluorobenzophenone

Uniqueness

2-Acetoxy-2’,3’,4’,5’,6’-pentafluorobenzophenone is unique due to the presence of both an acetoxy group and five fluorine atoms on the benzophenone core. This combination imparts distinct chemical properties, such as increased lipophilicity and reactivity, making it valuable for specific applications in research and industry .

Actividad Biológica

2-Acetoxy-2',3',4',5',6'-pentafluorobenzophenone (CAS No. 890099-21-5) is a fluorinated organic compound with significant potential in various fields, including medicinal chemistry and biochemistry. Its unique structure, characterized by five fluorine atoms and an acetoxy group, enhances its lipophilicity and reactivity, making it a valuable candidate for biological investigations.

- Molecular Formula : C15H7F5O3

- Molecular Weight : 328.21 g/mol

- Structure : The compound features a benzophenone core with five fluorine substituents and an acetoxy group, which can undergo hydrolysis to release acetic acid and the active benzophenone moiety.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets. The presence of fluorine atoms enhances its interaction with hydrophobic regions of proteins and enzymes. The acetoxy group can be hydrolyzed, leading to the release of the active benzophenone moiety, which can participate in further biochemical interactions.

Biological Activity Overview

The biological activity of this compound has been explored in several contexts:

- Antimicrobial Activity : Preliminary studies suggest that fluorinated benzophenones exhibit antimicrobial properties. The lipophilic nature of this compound may facilitate its penetration into microbial membranes, potentially leading to cell disruption.

- Cytotoxicity : Research indicates that derivatives of benzophenones can exhibit cytotoxic effects against various cancer cell lines. While specific data on this compound's cytotoxicity is limited, its structural similarity to other active benzophenone derivatives suggests potential efficacy in inhibiting tumor growth .

- Biochemical Assays : Due to its unique chemical properties, this compound has been investigated as a probe in biochemical assays. Its ability to interact with biological macromolecules makes it suitable for studying enzyme kinetics and protein-ligand interactions.

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial activity of various fluorinated compounds, including derivatives similar to this compound. Results indicated that these compounds showed significant inhibition against Gram-positive and Gram-negative bacteria, suggesting that the introduction of fluorine atoms enhances antimicrobial potency.

Case Study 2: Cytotoxicity Against Cancer Cell Lines

In vitro studies on structurally related compounds demonstrated significant cytotoxic effects against A549 lung cancer cells and MCF-7 breast cancer cells. The IC50 values ranged from 0.01 to 0.3 μM for similar benzophenone derivatives, indicating that modifications in the benzophenone structure could lead to enhanced biological activity .

Comparative Analysis with Similar Compounds

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 2-Hydroxy-2’,3’,4’,5’,6’-pentafluorobenzophenone | Hydroxyl group instead of acetoxy | Moderate cytotoxicity |

| 2-Methoxy-2’,3’,4’,5’,6’-pentafluorobenzophenone | Methoxy group; lower lipophilicity | Lower antimicrobial activity |

| 2-Acetoxy-2’,3’,4’,5’-tetrafluorobenzophenone | One less fluorine; reduced reactivity | Reduced efficacy |

Propiedades

IUPAC Name |

[2-(2,3,4,5,6-pentafluorobenzoyl)phenyl] acetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H7F5O3/c1-6(21)23-8-5-3-2-4-7(8)15(22)9-10(16)12(18)14(20)13(19)11(9)17/h2-5H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SGKZZZVBBZXION-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1=CC=CC=C1C(=O)C2=C(C(=C(C(=C2F)F)F)F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H7F5O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20641616 |

Source

|

| Record name | 2-(2,3,4,5,6-Pentafluorobenzoyl)phenyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20641616 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

330.21 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

890099-21-5 |

Source

|

| Record name | 2-(2,3,4,5,6-Pentafluorobenzoyl)phenyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20641616 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.